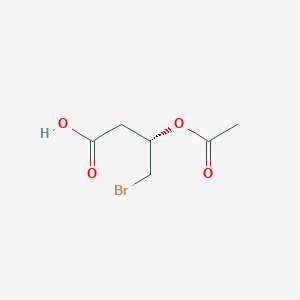
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ACET is a versatile compound that can be synthesized through various methods, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is still being studied. However, it is believed that (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol exerts its therapeutic effects by modulating various signaling pathways in the body. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is a versatile compound that can be synthesized through various methods, and it has been shown to have a wide range of therapeutic applications. However, there are also limitations to using (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a relatively new compound, and its mechanism of action is still being studied. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be difficult to synthesize, and it may not be readily available for some researchers.
Orientations Futures
For research on (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be synthesized through various methods, including catalytic hydrogenation, enzymatic resolution, and chemoenzymatic synthesis. The most common method is the chemoenzymatic synthesis, which involves the use of enzymes to catalyze the reaction between a diol and an amino acid. This method is highly efficient and yields high purity (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol.
Applications De Recherche Scientifique
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been studied for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
Numéro CAS |
173935-16-5 |
|---|---|
Nom du produit |
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1S,2S,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6-/m0/s1 |
Clé InChI |
RAJLHDDMNNFKNT-BXKVDMCESA-N |
SMILES isomérique |
C1=C[C@@H]([C@@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canonique |
C1=CC(C(C(C1N)O)O)O |
Synonymes |
4-Cyclohexene-1,2,3-triol,6-amino-,(1S,2S,3S,6S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)











